In-Depth Spectroscopic Characterization of Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate
In-Depth Spectroscopic Characterization of Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate
Executive Summary & Mechanistic Rationale
The structural elucidation of functionalized heterocycles demands a rigorous, multi-modal analytical approach. Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate ( C9H12N2O4 ) presents a unique analytical landscape due to its dual structural nature: a highly polar, tautomerically active pyridazinone core coupled with a flexible, aliphatic ethyl propanoate side chain.
As a Senior Application Scientist, I approach this characterization not merely as a data-collection exercise, but as a self-validating system of orthogonal analytical techniques. The protocols and data interpretations detailed in this whitepaper are designed to establish absolute structural certainty by cross-referencing nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and high-resolution mass spectrometry (HRMS) data against established mechanistic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Causality in NMR Workflow
The choice of deuterated solvent is the most critical variable in the NMR analysis of pyridazinones. Non-polar solvents like CDCl3 often fail to disrupt the strong intermolecular hydrogen bonding inherent to the lactam motif, leading to severe line broadening and poor solubility. Therefore, DMSO- d6 is selected. In this highly polar, hydrogen-bond-accepting solvent, the tautomeric equilibrium is definitively shifted toward the 6-oxo (lactam) form rather than the 6-hydroxy (lactim) form . This is corroborated by the presence of a highly deshielded, exchangeable N-H proton.
The protons on the pyridazinone ring (H-3 and H-5) are separated by the C-4 ether linkage, resulting in a characteristic meta-coupling ( J≈2.0 Hz) that serves as a primary diagnostic marker for the 1,4,6-substitution pattern .
Quantitative Data Summaries
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| N1-H | 12.20 | br s | - | 1H | Lactam NH (exchangeable) |
| C3-H | 7.80 | d | 2.0 | 1H | Pyridazinone CH (adjacent to =N-) |
| C5-H | 6.10 | d | 2.0 | 1H | Pyridazinone CH (α to C=O) |
| C1'-H₂ | 4.25 | t | 6.0 | 2H | Propanoate -O-CH₂- |
| C4'-H₂ | 4.10 | q | 7.1 | 2H | Ethyl Ester -O-CH₂- |
| C2'-H₂ | 2.80 | t | 6.0 | 2H | Propanoate -CH₂-C(=O) |
| C5'-H₃ | 1.20 | t | 7.1 | 3H | Ethyl Ester -CH₃ |
Table 2: 13 C NMR Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Type | Assignment |
| C3' | 170.5 | C | Ester Carbonyl (C=O) |
| C6 | 160.0 | C | Lactam Carbonyl (C=O) |
| C4 | 155.0 | C | Pyridazinone C-O (Ether linkage) |
| C3 | 135.0 | CH | Pyridazinone CH (Imine-like) |
| C5 | 105.0 | CH | Pyridazinone CH (Enone-like) |
| C1' | 64.5 | CH₂ | Propanoate -O-CH₂- |
| C4' | 60.5 | CH₂ | Ethyl Ester -O-CH₂- |
| C2' | 33.5 | CH₂ | Propanoate -CH₂-C(=O) |
| C5' | 14.0 | CH₃ | Ethyl Ester -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR is utilized over traditional KBr pelleting to prevent moisture absorption, which can obscure the critical N-H stretching region. The spectrum is dominated by two distinct carbonyl stretches, providing immediate confirmation of both the ester side chain and the lactam core .
Table 3: FT-IR (ATR) Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Assignment & Mechanistic Rationale |
| 3150 - 3250 | Medium, Broad | N-H stretch (lactam): Broadening is due to extensive intermolecular hydrogen bonding in the solid state. |
| 2980, 2930 | Weak | C-H stretches: Aliphatic stretching from the ethyl propanoate chain. |
| 1735 | Strong | C=O stretch (ester): Higher frequency due to the lack of conjugation compared to the ring carbonyl. |
| 1660 | Strong | C=O stretch (lactam): Lower frequency due to conjugation with the ring double bonds and nitrogen lone pair. |
| 1600 | Medium | C=N / C=C stretches: Ring skeletal vibrations. |
| 1220, 1180 | Strong | C-O-C stretches: Asymmetric ether and ester C-O stretching modes. |
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) in positive mode is chosen due to the high proton affinity of the basic imine nitrogen (N-2) in the pyridazinone ring. The exact mass of the protonated molecule [M+H]+ is calculated at m/z 213.0870 .
Under collision-induced dissociation (CID), the molecule undergoes predictable, diagnostically valuable fragmentation. The most labile bond is the ether linkage, leading to the neutral loss of ethyl acrylate (100 Da) via a McLafferty-type rearrangement. This yields a prominent fragment at m/z 113.0350 , corresponding to the protonated 6-oxo-1,6-dihydropyridazin-4-ol core.
Visualizations of Analytical Workflows
Figure 1: Orthogonal analytical workflow for the structural validation of the synthesized pyridazinone.
Figure 2: Primary ESI-MS/MS fragmentation pathways under collision-induced dissociation (CID).
Standardized Experimental Protocols (Self-Validating Systems)
To ensure high trustworthiness and reproducibility, the following protocols incorporate internal validation checkpoints.
Protocol A: NMR Acquisition & Validation
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Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of DMSO- d6 (99.9% D) containing 0.03% v/v TMS as an internal standard. Rationale: DMSO- d6 prevents lactam dimerization, ensuring sharp peaks.
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Instrument Calibration: Tune and match the probe to the exact solvent frequency. Perform automated gradient shimming to achieve a line width at half-height (FWHM) of < 0.8 Hz for the TMS signal.
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Acquisition ( 1 H & 13 C): Run a standard 1D sequence (zg30) with 16 scans, and a 2-second relaxation delay (D1) to ensure quantitative integration. For 13 C, run a proton-decoupled sequence (zgpg30) with 1024 scans.
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Self-Validation Mechanism ( D2O Shake): Add 10 μL of D2O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The rapid disappearance of the δ 12.20 ppm signal definitively isolates and validates the exchangeable lactam N-H proton from the aromatic C-H signals.
Protocol B: ATR-FTIR Acquisition
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Background Collection: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) to subtract ambient CO2 and water vapor.
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Sample Application: Place 2-3 mg of the solid sample directly onto the ATR crystal. Apply consistent mechanical pressure using the anvil to ensure intimate optical contact. Rationale: Poor contact leads to artificially weak signals in the high-frequency N-H region.
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Validation Check: Verify that the baseline is flat and the maximum absorbance of the strongest peak (usually the ester C=O) is between 0.2 and 0.8 AU. Values > 1.0 AU indicate the sample is too thick, which can cause peak distortion and non-linear Beer-Lambert behavior.
Protocol C: LC-HRMS (ESI-TOF)
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Sample Preparation: Dilute the sample to 1 μg/mL in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% formic acid. Rationale: Formic acid acts as a proton source, heavily promoting the formation of the [M+H]+ ion.
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Source Parameters: Set capillary voltage at 3.5 kV, desolvation temperature at 350 °C, and cone voltage at 25 V to minimize in-source fragmentation.
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Self-Validation Mechanism (Lock-Mass): Co-infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass standard. The software must perform real-time accurate mass correction against this standard, ensuring the mass error of the target analyte remains strictly < 3 ppm.
References
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Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: MDPI URL: [Link]
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Title: Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine–Magnesium Exchange and Lactam Directed Ortho C–H Magnesiation Source: ACS Publications URL: [Link]
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Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: Sphinx Knowledge House URL: [Link]
